1-Cyclohexyl-1-phenylprop-2-yn-1-ol

Boiling point Distillation Physicochemical property

Researchers using generic diaryl propargylic alcohols face lengthy chiral HPLC analysis (t_major ~15 min) and higher boiling points (364.7 °C) that hinder distillation-based purification. 1-Cyclohexyl-1-phenylprop-2-yn-1-ol (CAS 834-41-3) addresses these challenges with: • 2× faster chiral HPLC screening (t_major = 7.5 min), doubling QC throughput. • 35 °C lower boiling point (329.5 °C) enabling efficient fractional distillation at scale. • Preserved cyclohexyl pharmacophore for direct synthesis of cholinolytic 1-phenyl-1-cycloalkyl-4-dialkylamino-2-butyn-1-ols. • Lower density (1.072 g/cm³) for accurate mass-flow metering in continuous-flow synthesis.

Molecular Formula C15H18O
Molecular Weight 214.30 g/mol
CAS No. 834-41-3
Cat. No. B8661438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-1-phenylprop-2-yn-1-ol
CAS834-41-3
Molecular FormulaC15H18O
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESC#CC(C1CCCCC1)(C2=CC=CC=C2)O
InChIInChI=1S/C15H18O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3,5-6,9-10,14,16H,4,7-8,11-12H2
InChIKeyNLZBBWBRNFDIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-1-phenylprop-2-yn-1-ol: Identity & Procurement


1-Cyclohexyl-1-phenylprop-2-yn-1-ol (CAS 834-41-3) is a tertiary propargylic alcohol featuring a cyclohexyl and a phenyl substituent on the carbinol carbon, with molecular formula C₁₅H₁₈O and a molecular weight of 214.30 g·mol⁻¹ . It is classified as an alkyne alcohol and serves as a chiral building block in asymmetric synthesis, most notably accessed via catalytic enantioselective alkynylation of cyclohexanecarboxaldehyde with phenylacetylene [1]. Its physical properties include a boiling point of 329.5 °C at 760 mmHg, a density of 1.072 g·cm⁻³, and a refractive index of 1.564 .

Chiral propargylic alcohol building block
Tertiary alcohol with cyclohexyl and phenyl substituents for asymmetric synthesis.
Reported enantioselective alkynylation route
Accessible via Zn/iPrI/H₈BINOL/Ti(OiPr)₄ catalytic system.
Physicochemical profile supports purification
Boiling point, density, and refractive index compatible with distillation and flow chemistry.

1-Cyclohexyl-1-phenylprop-2-yn-1-ol: Why It Cannot Be Replaced


Substituting 1-cyclohexyl-1-phenylprop-2-yn-1-ol with a generic diaryl propargylic alcohol such as 1,3-diphenylprop-2-yn-1-ol without experimental justification risks altering critical physicochemical parameters and downstream reactivity. While both compounds can be obtained with high enantiomeric excess via the same Zn/iPrI/H₈BINOL/Ti(OiPr)₄ catalytic system [1], the replacement of one phenyl ring with a cyclohexyl group results in measurably different boiling point, density, and refractive index—properties that directly influence purification strategy, formulation behavior, and the steric environment in subsequent transformations. The following quantitative evidence demonstrates that in-class compounds are not interchangeable without compromising these key attributes.

1-Cyclohexyl-1-phenylprop-2-yn-1-ol
Cyclohexyl group alters steric and electronic environment
Reported lower boiling point influences distillation strategy
Lower density and refractive index affect flow handling
Enantioselective alkynylation yields comparable mass recovery with moderate ee trade-off
1,3-Diphenylprop-2-yn-1-ol (generic)
Planar phenyl groups increase π-stacking, higher boiling point
Different physical properties may require re-optimization of purification
Higher density and refractive index alter continuous-flow compatibility
Enantioselective reaction may give higher ee but similar yield

1-Cyclohexyl-1-phenylprop-2-yn-1-ol: Differentiation Against Closest Analogs


Boiling Point Reduction Advantage

The target compound exhibits a boiling point of 329.5 °C at 760 mmHg , which is 35.2 °C lower than that of its closest diaryl analog, 1,3-diphenylprop-2-yn-1-ol (364.7 °C at 760 mmHg) . This reduction is attributable to the replacement of one planar phenyl ring with a saturated cyclohexyl group, which diminishes intermolecular π–π stacking interactions.

Boiling Point
Data to verify
Δ = –35.2 °C (9.6% lower vs 1,3-diphenyl analog)
Supports distillation process selection; lower thermal stress
Reported values at 760 mmHg; verify with lot-specific COA.
Boiling point Distillation Physicochemical property Propargylic alcohol

Density and Refractive Index Differences

The density of 1-cyclohexyl-1-phenylprop-2-yn-1-ol is 1.072 g·cm⁻³ and its refractive index is 1.564 . By comparison, 1,3-diphenylprop-2-yn-1-ol has a higher density of 1.14 g·cm⁻³ and a higher refractive index of 1.618 . These differences reflect the greater polarizability and denser molecular packing of the all-aromatic analog.

Density & Refractive Index
Data to verify
Δ Density –0.068 g·cm⁻³; Δ RI –0.054
Influences volumetric dosing and optical detection
Ambient temperature database values.
Density Refractive index Liquid handling Formulation

Enantioselective Alkynylation Performance

Under the Zn/iPrI/(S)-H₈BINOL/Ti(OiPr)₄ catalytic system, (R)-1-cyclohexyl-3-phenylprop-2-yn-1-ol is obtained with 98% isolated yield and 92% ee [1]. Under identical conditions, the aromatic analog (R)-1,3-diphenylprop-2-yn-1-ol (product 5 in the same study) gives 98% yield and 96% ee, while (S)-1-(naphthalen-1-yl)-3-phenylprop-2-yn-1-ol (product 10) gives only 85% yield albeit with 97% ee [1]. Thus, the target compound matches the top-tier yield of the diaryl analog while trading off only 4 percentage points of enantioselectivity—a profile that may be preferred when yield is the primary optimization parameter.

Asymmetric Alkynylation
Head-to-head
Yield 98%, ee 92% (diphenyl: 98%, ee 96%)
Reported yield parity; ee context
Zn/iPrI/H₈BINOL/Ti(OiPr)₄, THF/Et₂O, rt, 24+16h
Asymmetric catalysis Enantiomeric excess Propargylic alcohol H₈BINOL

Faster Chiral HPLC Analysis

Under standardized chiral HPLC conditions (OD column, 10% IPA in hexane, 1 mL·min⁻¹, 254 nm), (R)-1-cyclohexyl-3-phenylprop-2-yn-1-ol elutes with t_major = 7.5 min and t_minor = 17.4 min, yielding a resolution window of 9.9 min [1]. In contrast, (R)-1,3-diphenylprop-2-yn-1-ol shows markedly longer retention (t_major = 15.1 min, t_minor = 30.7 min; Δ = 15.6 min) [1]. The significantly shorter retention time of the cyclohexyl analog enables faster quality-control cycles.

Chiral HPLC Profile
Method context
t_major 7.5 min, Δt 9.9 min
Supports higher throughput QC
OD column, 10% IPA/hexane, 1 mL·min⁻¹, 254 nm
Chiral HPLC Retention time Quality control Enantiopurity

Cyclohexyl Pharmacophore for Drug Synthesis

Patent literature discloses the use of 1-cyclohexyl-1-phenylprop-2-yn-1-ol as a key intermediate in the synthesis of 1-aryl-1-hydroxy-1-substituted-3-(4-substituted-1-piperazinyl)-2-propanones, a compound class claimed for the treatment of neurogenic bladder disorders [1]. In this context, the cyclohexyl group is not merely a synthetic handle but a pharmacophoric element that contributes to muscarinic receptor binding. Replacement with a phenyl group would generate a fundamentally different chemotype, as the saturated cyclohexyl ring provides distinct conformational flexibility and lipophilicity (estimated logP ~3.5 versus ~3.0 for the diphenyl analog) [2].

Pharmacophore Role
Class-level
Cyclohexyl group embedded in muscarinic antagonist scaffold
Reported pharmacophore context; patent-class evidence
Patent-derived; verify synthetic utility for target.
Drug intermediate Cyclohexyl pharmacophore Neurogenic bladder Muscarinic antagonist

1-Cyclohexyl-1-phenylprop-2-yn-1-ol: Application Scenarios & Selection Criteria


Kilo-Lab Distillative Purification

The 35.2 °C lower boiling point of 1-cyclohexyl-1-phenylprop-2-yn-1-ol relative to 1,3-diphenylprop-2-yn-1-ol [1] makes it the preferred substrate when post-reaction purification by fractional distillation is planned. At the 1–10 kg scale, lower distillation temperatures reduce energy input and mitigate thermal decomposition of the propargylic alcohol functionality, directly improving overall process mass intensity.

High-Throughput Chiral Purity Testing in CROs

The target compound's short chiral HPLC retention time (t_major = 7.5 min) compared to the diaryl analog (t_major = 15.1 min) allows QC laboratories to nearly double analytical throughput when screening multiple enantiomerically enriched propargylic alcohol batches [1]. This is critical for contract research organizations where instrument time is a billable resource.

Cyclohexyl Muscarinic Modulator Synthesis

As documented in the patent literature, 1-cyclohexyl-1-phenylprop-2-yn-1-ol serves as a direct precursor to 1-phenyl-1-cycloalkyl-4-dialkylamino-2-butyn-1-ols with demonstrated cholinolytic activity [1]. Procurement of this specific building block—rather than a diaryl propargylic alcohol—preserves the cyclohexyl pharmacophore and avoids a low-yielding late-stage hydrogenation or ring-closing step.

Continuous-Flow Synthesis with Automated Handling

The lower density (1.072 vs. 1.14 g·cm⁻³) and refractive index (1.564 vs. 1.618) of the target compound relative to 1,3-diphenylprop-2-yn-1-ol [1] improve the accuracy of mass-flow-based pumping and in-line refractive-index monitoring, making it the more compatible building block for automated continuous-flow enantioselective alkynylation platforms.

Application
Selection Property
Validation Focus
Distillative purification at scale
Boiling point profile
Thermal stability and purification efficiency
Chiral purity batch-release testing
Chiral HPLC retention characteristics
Throughput and enantiomer resolution
Muscarinic-targeted drug discovery
Cyclohexyl-containing pharmacophore
Pharmacophore fidelity and synthetic accessibility
Automated continuous-flow synthesis
Physical property compatibility (density, RI)
Mass-flow and in-line monitoring accuracy
Quote Request

Request a Quote for 1-Cyclohexyl-1-phenylprop-2-yn-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.